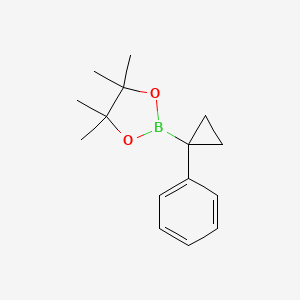

![molecular formula C6H10N4O2S B2765057 (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 331837-70-8](/img/structure/B2765057.png)

(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse agricultural, industrial, and biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal properties . Many antifungal drugs and fungicides contain a 1,2,4-triazole moiety in their structure .

Molecular Structure Analysis

The 1,2,4-triazole nucleus contains three nitrogen atoms in a single ring . These compounds are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been reported for the corrosion inhibition of various metals . They are very effective in preventing the corrosion of metals like copper, iron, aluminium, zinc .Aplicaciones Científicas De Investigación

- 1,2,4-triazole ring systems are renowned for their antifungal properties. Researchers have synthesized derivatives of 4-amino-5-mercapto-1,2,4-triazole and screened them for antifungal activity. These compounds exhibit promising results against both Gram-positive and Gram-negative fungi .

- Schiff bases derived from 3-substituted 4-amino-5-mercapto-1,2,4-triazoles have demonstrated potential as analgesic and anti-inflammatory agents .

- The mercapto- and thione-substituted 1,2,4-triazole derivatives, including 4-amino-5-mercapto-1,2,4-triazole, exhibit antioxidant properties .

- Some drugs containing 1,2,4-triazole skeletons, such as furazonal, have hepatoprotective effects .

- Amines related to 1,2,4-triazoles are used in medicine. For instance, furazonal (hepatoprotective), thiotriazoline (antioxidant), and cardiotril (anti-ischemic) incorporate this structure .

Antifungal Activity

Analgesic and Anti-Inflammatory Properties

Antioxidant and Hepatoprotective Effects

Anti-HIV Potential

Industrial Applications

Selective Adsorption of Ga3+ Ions

Mecanismo De Acción

The mechanism of action of 1,2,4-triazole derivatives often involves their interaction with metal surfaces. They displace water molecules on the surface and form a protective film due to their abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .

Direcciones Futuras

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . They are regarded as environment-friendly inhibitors because of their characteristics of strong chemical activity and low toxicity . Future research may focus on exploring their potential applications in various fields, including medicine, agriculture, and industry .

Propiedades

IUPAC Name |

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-4-8-9-6(10(4)7)13-3-5(11)12/h2-3,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDXUXLPHVIUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)

![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)